molecular formula C19H26 B14669159 1,3,5-Tri(propan-2-yl)naphthalene CAS No. 35860-37-8

1,3,5-Tri(propan-2-yl)naphthalene

Cat. No.: B14669159
CAS No.: 35860-37-8
M. Wt: 254.4 g/mol
InChI Key: PTNBGJZNHOSDLZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3,5-Tri(propan-2-yl)naphthalene is a polycyclic aromatic hydrocarbon (PAH) derivative featuring a naphthalene core substituted with three isopropyl groups at the 1-, 3-, and 5-positions. This structural arrangement imparts unique steric and electronic properties, making it a compound of interest in materials science and organic synthesis. The bulky isopropyl groups enhance thermal stability and influence solubility, rendering the compound less polar than unsubstituted naphthalene.

Properties

CAS No.

35860-37-8

Molecular Formula

C19H26

Molecular Weight

254.4 g/mol

IUPAC Name

1,3,5-tri(propan-2-yl)naphthalene

InChI

InChI=1S/C19H26/c1-12(2)15-10-18(14(5)6)17-9-7-8-16(13(3)4)19(17)11-15/h7-14H,1-6H3

InChI Key

PTNBGJZNHOSDLZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=CC2=C1C=C(C=C2C(C)C)C(C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1,3,5-Tri(propan-2-yl)naphthalene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of naphthalene with isopropyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1,3,5-Tri(propan-2-yl)naphthalene undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromic acid, leading to the formation of corresponding naphthoquinones.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of partially or fully hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid.

Major Products Formed

    Oxidation: Naphthoquinones.

    Reduction: Hydrogenated naphthalene derivatives.

    Substitution: Halogenated naphthalene derivatives.

Scientific Research Applications

1,3,5-Tri(propan-2-yl)naphthalene has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials, such as high-performance polymers and resins.

Mechanism of Action

The mechanism of action of 1,3,5-tri(propan-2-yl)naphthalene depends on its specific application. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways involved can vary based on the context of its use.

Comparison with Similar Compounds

Structural Analogues

Naphthalene and Methylnaphthalenes

  • Naphthalene : The parent compound lacks substituents, resulting in higher reactivity in electrophilic substitution reactions. It is volatile and exhibits significant respiratory toxicity in mammals .
  • 1-Methylnaphthalene and 2-Methylnaphthalene : Methyl groups at the 1- or 2-position moderately increase hydrophobicity. These compounds are less thermally stable than 1,3,5-tri(propan-2-yl)naphthalene due to smaller substituents and are associated with hepatic and renal effects in toxicological studies .

Isopropyl-Substituted Derivatives

  • 4-Isopropylphenol: A monocyclic analog with a single isopropyl group. Exhibits higher water solubility (due to the hydroxyl group) but lower environmental persistence compared to this compound. Detected as a BPA degradation intermediate .
  • 4-Isopropenylphenol: Contains an isopropenyl group, which introduces unsaturation, increasing reactivity in oxidation reactions. Found in ozonation and photocatalytic degradation pathways .
Physicochemical Properties
Compound Molecular Weight (g/mol) Solubility in Water Boiling Point (°C) Log Kow
Naphthalene 128.17 31 mg/L 218 3.45
1-Methylnaphthalene 142.20 25 mg/L 245 3.87
4-Isopropylphenol 150.22 1,200 mg/L 250 (est.) 2.98
This compound 286.45 (est.) <10 mg/L (est.) >300 (est.) 5.2 (est.)

Notes:

  • The tri-isopropyl substitution in this compound drastically reduces water solubility and increases lipophilicity (Log Kow) compared to mono-substituted analogs .
  • Estimated boiling points reflect enhanced thermal stability from steric hindrance .
Reactivity and Environmental Behavior
  • Oxidative Stability: The isopropyl groups in this compound likely resist oxidation better than methyl or unsaturated groups (e.g., isopropenyl in 4-isopropenylphenol), which form quinones or carboxylic acids under ozonation .
  • Degradation Pathways: Unlike methylnaphthalenes, which degrade to nephrotoxic metabolites like 1,2-naphthoquinone , the tri-isopropyl derivative may persist longer in environmental matrices due to reduced enzymatic accessibility.
Toxicological Profile
Compound Key Toxic Effects (Mammals) Environmental Persistence
Naphthalene Respiratory distress, hemolytic anemia Moderate
1-Methylnaphthalene Hepatic necrosis, ocular irritation High
4-Isopropylphenol Endocrine disruption (estrogenic) Low
This compound Data limited; predicted hepatotoxicity (structural analogy) High (est.)

Notes:

  • Structural analogs like 4-isopropylphenol show endocrine-disrupting effects, but bulkier substituents in this compound may reduce receptor binding .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.